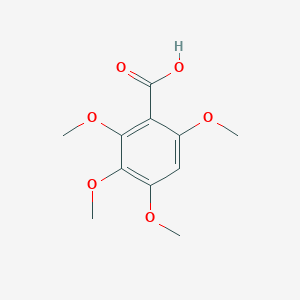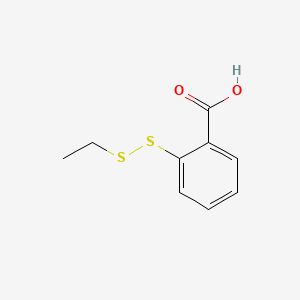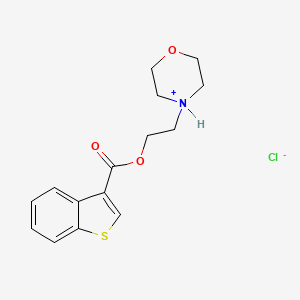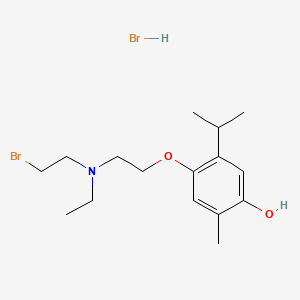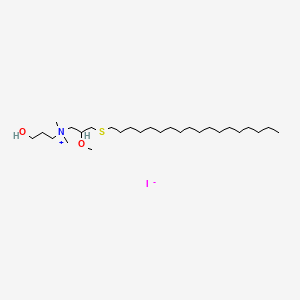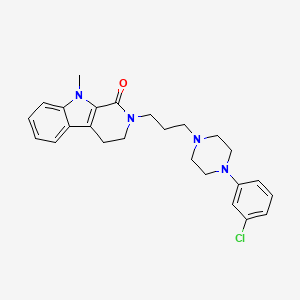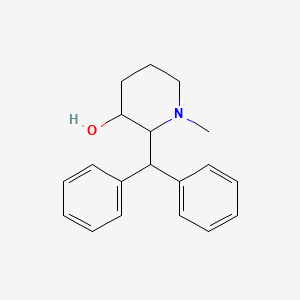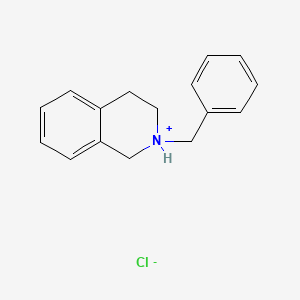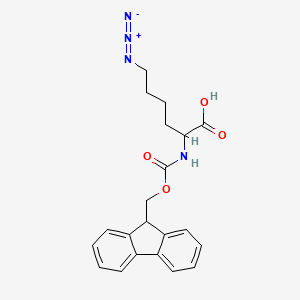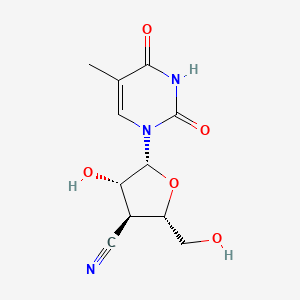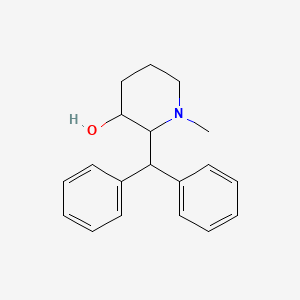
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate is a chemical compound with the molecular formula C9H15N2O7P It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, as well as a dimethyl phosphate ester
Vorbereitungsmethoden
The synthesis of 2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate involves several steps. One common method includes the reaction of appropriate pyrimidine derivatives with dimethyl phosphate under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate can be compared with other pyrimidine derivatives, such as:
2,4-Dimethoxy-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the methyl group at position 1.
1-Methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the methoxy groups at positions 2 and 4.
2,4-Dimethoxy-1-methyl-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the oxo group at position 6.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13186-10-2 |
|---|---|
Molekularformel |
C9H15N2O7P |
Molekulargewicht |
294.20 g/mol |
IUPAC-Name |
(2,4-dimethoxy-1-methyl-6-oxopyrimidin-5-yl) dimethyl phosphate |
InChI |
InChI=1S/C9H15N2O7P/c1-11-8(12)6(18-19(13,16-4)17-5)7(14-2)10-9(11)15-3/h1-5H3 |
InChI-Schlüssel |
LGRFPXBIDFMDHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(N=C1OC)OC)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


